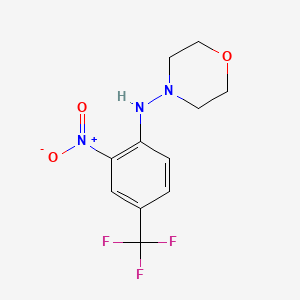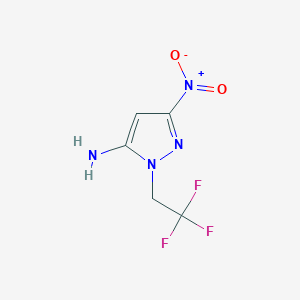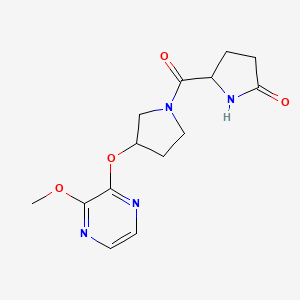
THS-044
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diese Stabilisierung ist entscheidend für die Regulierung der Aktivität des Hypoxie-induzierbaren Faktors 2 in sowohl endogenen als auch klinischen Umgebungen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von THS-044 beinhaltet die Reaktion von 2-Nitro-4-(Trifluormethyl)anilin mit Morpholin. Die Reaktion erfolgt typischerweise unter kontrollierten Bedingungen, um die Bildung des gewünschten Produkts sicherzustellen. Der Prozess beinhaltet:
Ausgangsmaterialien: 2-Nitro-4-(Trifluormethyl)anilin und Morpholin.
Reaktionsbedingungen: Die Reaktion wird in einem geeigneten Lösungsmittel durchgeführt, häufig unter Rückflussbedingungen, um die Bildung von N-[2-Nitro-4-(Trifluormethyl)phenyl]morpholin-4-Amin zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:
Skalierung: Verwendung größerer Mengen an Ausgangsmaterialien und Lösungsmitteln.
Optimierung: Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren.
Reinigung: Anwendung von Techniken wie Kristallisation oder Chromatographie zur Reinigung des Endprodukts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of THS-044 involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with morpholine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves:
Starting Materials: 2-nitro-4-(trifluoromethyl)aniline and morpholine.
Reaction Conditions: The reaction is carried out in a suitable solvent, often under reflux conditions, to facilitate the formation of N-[2-Nitro-4-(Trifluoromethyl)phenyl]morpholin-4-Amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up: Using larger quantities of starting materials and solvents.
Optimization: Optimizing reaction conditions to maximize yield and purity.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
THS-044 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Nitrogruppe kann unter bestimmten Bedingungen zu einer Aminogruppe reduziert werden.
Substitution: Die Trifluormethylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien umfassen Wasserstoffgas mit einem Palladiumkatalysator.
Substitution: Reagenzien wie Natriumhydrid oder Kalium-tert-butoxid können verwendet werden.
Hauptprodukte
Reduktion: Das Hauptprodukt ist N-[2-Amino-4-(Trifluormethyl)phenyl]morpholin-4-Amin.
Substitution: Abhängig vom Nucleophil können verschiedene substituierte Produkte gebildet werden.
Wissenschaftliche Forschungsanwendungen
THS-044 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Stabilisator für den gefalteten Zustand des Hypoxie-induzierbaren Faktors 2 alpha PAS-B verwendet, unterstützt er die Untersuchung von Protein-Ligand-Interaktionen.
Biologie: Hilft beim Verständnis der Rolle von Hypoxie-induzierbaren Faktoren in zellulären Prozessen.
Medizin: Potenzielle therapeutische Anwendungen bei Krankheiten, bei denen der Hypoxie-induzierbare Faktor 2 eine Rolle spielt, wie z. B. Krebs
Industrie: Wird bei der Entwicklung neuer Medikamente verwendet, die auf Hypoxie-induzierbare Faktoren abzielen
Wirkmechanismus
This compound übt seine Wirkung aus, indem es an die PAS-B-Domäne des Hypoxie-induzierbaren Faktors 2 alpha bindet. Diese Bindung stabilisiert den gefalteten Zustand des Proteins und verhindert dessen Abbau. Die molekularen Ziele umfassen das Hypoxie-induzierbare Faktor 2 alpha-Protein, und die beteiligten Signalwege sind diejenigen, die die Aktivität des Hypoxie-induzierbaren Faktors 2 regulieren .
Wirkmechanismus
THS-044 exerts its effects by binding to the hypoxia-inducible factor 2 alpha PAS-B domain. This binding stabilizes the folded state of the protein, preventing its degradation. The molecular targets include the hypoxia-inducible factor 2 alpha protein, and the pathways involved are those regulating hypoxia-inducible factor 2 activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
BAY 87-2243: Ein weiterer Hemmstoff des Hypoxie-induzierbaren Faktors.
Acetylarenobufagin: Ein steroider Modulator des Hypoxie-induzierbaren Faktors 1.
ENMD-1198: Ein 2-Methoxyestradiol-Analog mit antiproliferativer Aktivität.
Einzigartigkeit von THS-044
This compound ist einzigartig in seiner spezifischen Bindung und Stabilisierung der PAS-B-Domäne des Hypoxie-induzierbaren Faktors 2 alpha. Diese Spezifität macht es zu einem wertvollen Werkzeug bei der Untersuchung von Hypoxie-induzierbaren Faktor 2-vermittelten Signalwegen und der Entwicklung gezielter Therapien .
Eigenschaften
IUPAC Name |
N-[2-nitro-4-(trifluoromethyl)phenyl]morpholin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O3/c12-11(13,14)8-1-2-9(10(7-8)17(18)19)15-16-3-5-20-6-4-16/h1-2,7,15H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPDNGHJBHPAKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate](/img/structure/B2360887.png)
![6-(2,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2360888.png)
![(2-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2360889.png)


![2-[2-(4-Fluorophenyl)-2-oxoethyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2360893.png)
![4-[(6-Fluoropyridin-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2360894.png)
![2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2360895.png)
![2-[(2-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide](/img/structure/B2360897.png)
![1'-(4-(trifluoromethoxy)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2360900.png)
![3-(4-methoxyphenyl)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2360901.png)


